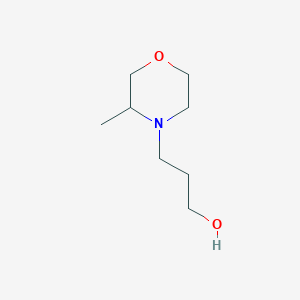![molecular formula C10H9ClF3NO2 B1461387 2-クロロ-N-{[4-(トリフルオロメトキシ)フェニル]メチル}アセトアミド CAS No. 1094533-49-9](/img/structure/B1461387.png)
2-クロロ-N-{[4-(トリフルオロメトキシ)フェニル]メチル}アセトアミド
説明
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a useful research compound. Its molecular formula is C10H9ClF3NO2 and its molecular weight is 267.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“2-クロロ-N-{[4-(トリフルオロメトキシ)フェニル]メチル}アセトアミド”は化学合成で使用されます . これは分子量267.63の化合物です . 通常は室温で保管され、粉末状です .
殺虫剤
この化合物は、トリフルムロンと構造的に類似しています 。これは、キチン生合成阻害剤という有効成分群に属する合成殺虫剤です . トリフルムロンは主に、噛み砕く害虫や吸汁性の害虫に対する摂食毒として作用します . これは、特に幼虫期における昆虫のキチン生合成を阻害します .
農業用途
トリフルムロンは、“2-クロロ-N-{[4-(トリフルオロメトキシ)フェニル]メチル}アセトアミド”と同様の化合物であり、りんご、梨、キャベツ、柑橘類、綿花、ジャガイモ、お茶など、さまざまな作物に使用されます . これは、これらの作物をさまざまな害虫から保護するのに役立ちます .
獣医薬
トリフルムロンは、獣医薬としても使用されます . これは、家畜に影響を与える害虫の防除に使用できます .
研究開発
“2-クロロ-N-{[4-(トリフルオロメトキシ)フェニル]メチル}アセトアミド”は、ライフサイエンス、マテリアルサイエンス、化学合成、クロマトグラフィー、分析など、さまざまな研究分野で使用されています .
抗カンジダ剤
同様の構造を持つ化合物は、抗カンジダ剤の合成に使用されてきました . これらの薬剤は、カンジダ(一種の真菌)によって引き起こされる感染症の治療に使用されます .
作用機序
Target of Action
It is structurally similar to triflumuron , which is known to inhibit chitin biosynthesis in insects . Therefore, it is plausible that 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide may also target chitin biosynthesis pathways.
Mode of Action
Based on its structural similarity to triflumuron , it can be hypothesized that it may interfere with the chitin biosynthesis pathway, leading to disruption in the development and growth of insects .
Biochemical Pathways
If it acts similarly to triflumuron , it may disrupt the chitin biosynthesis pathway, which is crucial for the growth and development of insects .
Pharmacokinetics
Triflumuron, a structurally similar compound, is known to be rapidly metabolized in rats .
Result of Action
If it acts similarly to triflumuron , it may lead to disruption in the growth and development of insects by inhibiting chitin biosynthesis .
生化学分析
Biochemical Properties
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit certain signaling pathways, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy or altered biological activity .
Dosage Effects in Animal Models
The effects of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects .
Metabolic Pathways
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes .
Transport and Distribution
The transport and distribution of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
2-chloro-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTNPDNRQWIMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide](/img/structure/B1461311.png)




![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)



